2-methyl-1,4-dioxane-2-carbaldehyde

Catalog No.
S6488557
CAS No.
2694734-15-9
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1,4-dioxane-2-carbaldehyde

CAS Number

2694734-15-9

Product Name

2-methyl-1,4-dioxane-2-carbaldehyde

IUPAC Name

2-methyl-1,4-dioxane-2-carbaldehyde

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3

InChI Key

PUHDMVKQLZZYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCO1)C=O

2-Methyl-1,4-dioxane-2-carbaldehyde is an organic compound characterized by the molecular formula C5_5H8_8O3_3. It features a dioxane ring structure with a methyl group and an aldehyde functional group. Typically appearing as a colorless liquid with a faint, sweet odor, this compound is notable for its use in various industrial applications due to its solvent properties and chemical stability .

  • Oxidation: This compound can be oxidized to form carboxylic acids when reacted with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reductive processes using lithium aluminum hydride can yield corresponding alcohols.
  • Substitution: The compound can react with halogens in the presence of Lewis acids, leading to the formation of halogenated derivatives .

The stability of 2-methyl-1,4-dioxane-2-carbaldehyde is crucial in preventing the formation of peroxides, which can be hazardous .

Research on the biological activity of 2-methyl-1,4-dioxane-2-carbaldehyde is still emerging. Preliminary studies suggest potential applications in drug delivery systems due to its solvent properties. Additionally, it may interact with biological molecules, warranting further investigation into its pharmacological effects .

The synthesis of 2-methyl-1,4-dioxane-2-carbaldehyde can be achieved through several methods:

  • Dihydroxy Compounds: One common method involves the reaction of ethylene glycol with 1,2-dibromoethane in the presence of a base to form the dioxane structure.
  • Dimerization: Another approach includes the dimerization of ethylene oxide using catalysts such as sodium hydrogen sulfate or silicon tetrafluoride .
  • Aldehyde Formation: The conversion of the dioxane derivative into its aldehyde form typically involves oxidation processes under controlled conditions.

Industrial production often utilizes continuous dehydration methods involving ethylene glycol and sulfuric acid catalysts .

2-Methyl-1,4-dioxane-2-carbaldehyde finds diverse applications across various fields:

  • Solvent: It serves as an effective solvent in organic synthesis.
  • Biological Research: Used for dehydrating tissues and preparing samples for microscopy.
  • Chemical Industry: Employed in producing polymers and lubricants and as a stabilizer for chlorinated solvents.
  • Drug Development: Investigated for potential roles in drug delivery systems .

Interaction studies involving 2-methyl-1,4-dioxane-2-carbaldehyde focus on its reactivity with biological molecules and its potential effects on cellular processes. Research is ongoing to determine how this compound interacts with enzymes or receptors, which could influence their activity and lead to therapeutic applications .

Several compounds share structural similarities with 2-methyl-1,4-dioxane-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,4-DioxaneParent compound without methyl groupCommonly used as a solvent but less reactive
2-Methyl-1,3-dioxolaneMethylated dioxolane derivativeDifferent ring structure; used in organic synthesis
TetrahydrofuranFive-membered ether ringMore volatile; widely used as a solvent
6-Methyl-1,4-dioxane-2-carboxylic acidCarboxylic acid derivativeExhibits different reactivity patterns

Uniqueness: The unique molecular structure of 2-methyl-1,4-dioxane-2-carbaldehyde imparts distinct chemical and physical properties that enhance its utility in both industrial and research settings. Its ability to form stable complexes with metals and serve as a versatile solvent sets it apart from similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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